6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the CAS Number: 1337523-99-5 . It has a molecular weight of 226.12 . The compound appears as a pale-yellow to yellow-brown to black sticky oil to semi-solid or liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-1,2,3,4-tetrahydro-1-naphthalenylamine . The InChI code is 1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 . The Canonical SMILES structure is C1CC(C2=C(C1)C=C(C=C2)Br)N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 225.01531 g/mol and the monoisotopic mass is also 225.01531 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 12 .Scientific Research Applications
Synthesis and Chemical Properties
- 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives are important synthetic intermediates for bioactive compounds. They have been used in various chemical syntheses, such as the stereoselective reduction of acyl-protected aminonaphthyl ketones, leading to the formation of aminonaphthyl alcohols, which are significant in pharmaceutical research (Men Wei-dong, 2013).
- The compound is a key precursor in the synthesis of biologically active compounds, including those with dopaminergic activity. For instance, it has been utilized in the synthesis of compounds with potential dopaminergic activity, as demonstrated in studies that synthesized a range of 2-amino-1,2,3,4-tetrahydronaphthalene compounds (J. Mcdermed, G. Mckenzie, A. P. Phillips, 1975).
Applications in Medicinal Chemistry
- This chemical has been explored in the synthesis of new beta-adrenoceptor agents. A notable example is the preparation of ring-closed analogs of salbutamol, a medication used in treating asthma and COPD (H. Sugihara, K. Ukawa, A. Miyake, K. Itoh, Y. Sanno, 1978).
- It has been used as a chiral auxiliary in asymmetric Reformatsky reactions, illustrating its utility in producing chiral compounds, which are of great importance in pharmaceutical synthesis (F. Orsini, G. Sello, A. M. Manzo, Elvira Maria Lucci, 2005).
Utility in Organic Synthesis
- The compound serves as a precursor in the synthesis of thiazolidinones and benzothiazepinones, demonstrating its role in creating structurally diverse chemical entities (Bruna B. Drawanz, Geórgia C. Zimmer, Leticia V. Rodrigues, Andressa B. Nörnberg, M. Hörner, C. Frizzo, W. Cunico, 2017).
- It is also used in photochemical reactions, such as the photoreaction of halomethyl substituted benzocyclic ketones with amines, to produce compounds with potential applications in materials science and pharmaceuticals (E. Hasegawa, 1997).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXAYOORBASGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743549 | |
Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337523-99-5 | |
Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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